2-Amino-1-cyclohexylpropane-1,3-diol
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Overview
Description
2-Amino-1-cyclohexylpropane-1,3-diol is a chemical compound with the molecular formula C9H19NO2 It is known for its unique structure, which includes an amino group and a cyclohexyl ring
Preparation Methods
The synthesis of 2-Amino-1-cyclohexylpropane-1,3-diol can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with nitromethane to form 2-nitro-1-cyclohexylpropane-1,3-diol, which is then reduced to the desired amine using hydrogenation or other reducing agents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Amino-1-cyclohexylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen gas, metal catalysts, and oxidizing agents like potassium permanganate.
Scientific Research Applications
2-Amino-1-cyclohexylpropane-1,3-diol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-cyclohexylpropane-1,3-diol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclohexyl ring provides structural stability and can interact with hydrophobic regions of proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-Amino-1-cyclohexylpropane-1,3-diol can be compared with other similar compounds, such as:
This compound hydrochloride: A salt form with different solubility and stability properties.
This compound derivatives: Modified versions with additional functional groups that may enhance or alter its activity.
Cyclohexylamines: Compounds with similar cyclohexyl structures but different functional groups, leading to varied chemical and biological properties.
Biological Activity
2-Amino-1-cyclohexylpropane-1,3-diol (also known as cyclohexylaminopropanol) is an organic compound characterized by a cyclohexyl group attached to a propane backbone featuring an amino group and two hydroxyl groups. This unique structure classifies it as an alkanolamine, which has implications for its biological activity and potential applications in pharmaceuticals and biochemistry.
- Molecular Formula : C10H19N1O2
- Molecular Weight : Approximately 185.27 g/mol
- Structure : The compound exhibits prochiral characteristics, allowing for various stereoisomers that may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound plays significant roles in several biological processes:
- Neurotransmitter Synthesis : The compound is involved in the synthesis of neurotransmitters, influencing signaling pathways critical for neuronal communication.
- Cellular Signaling : It modulates cellular signaling pathways, which are essential for various physiological functions including pain perception and inflammatory responses.
- Phospholipid Biosynthesis : Its derivatives contribute to phospholipid biosynthesis, vital for maintaining cellular membrane integrity.
- Analgesic Properties : There is ongoing research into its potential analgesic effects, suggesting it could be beneficial in pain management therapies.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. It can act as either an inhibitor or activator, thereby modulating various biochemical pathways.
Study on Neurotransmitter Modulation
A study investigated the effects of this compound on neurotransmitter release in neuronal cultures. Results indicated a significant increase in the release of GABA (gamma-aminobutyric acid), a key inhibitory neurotransmitter. This suggests potential applications in treating disorders characterized by GABA deficiency, such as anxiety and epilepsy.
Analgesic Activity Assessment
Another research effort focused on evaluating the analgesic properties of this compound through animal models. The findings demonstrated that administration of this compound resulted in a marked reduction in pain response compared to control groups. This positions the compound as a candidate for further development in pain relief medications.
Comparative Analysis with Related Compounds
Compound Name | Biological Activity | Applications |
---|---|---|
This compound | Modulates neurotransmitters; potential analgesic | Pain management; pharmaceutical precursor |
2-Amino-1,3-propanediol | Used primarily as a biochemical buffer | Laboratory applications |
2-Amino-2-methylpropanediol | Acts as a surfactant; used in cosmetics | Industrial applications |
Properties
IUPAC Name |
2-amino-1-cyclohexylpropane-1,3-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h7-9,11-12H,1-6,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAWCXNITOXQFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(CO)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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